molecular formula C17H14F3NO4 B13503107 2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-phenylpropanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-phenylpropanoic acid

Cat. No.: B13503107
M. Wt: 353.29 g/mol
InChI Key: XODGQGYGDNXRBQ-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-phenylpropanoic acid is an organic compound that features a trifluoromethyl group, a benzyloxycarbonyl-protected amino group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-phenylpropanoic acid typically involves multiple steps. One common approach is the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the trifluoromethyl group and the phenyl group through various organic reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ with a catalyst) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-phenylpropanoic acid involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The benzyloxycarbonyl-protected amino group can be deprotected under specific conditions, revealing the free amine that can participate in further biochemical reactions. The phenyl group contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

    2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid: Similar structure but with a methyl group instead of a phenyl group.

    2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-ethylpropanoic acid: Similar structure but with an ethyl group instead of a phenyl group.

    2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-isopropylpropanoic acid: Similar structure but with an isopropyl group instead of a phenyl group.

Uniqueness: The presence of the phenyl group in 2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-phenylpropanoic acid distinguishes it from its analogs, providing unique steric and electronic properties that can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C17H14F3NO4

Molecular Weight

353.29 g/mol

IUPAC Name

3,3,3-trifluoro-2-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H14F3NO4/c18-17(19,20)16(14(22)23,13-9-5-2-6-10-13)21-15(24)25-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,21,24)(H,22,23)

InChI Key

XODGQGYGDNXRBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)(C(=O)O)C(F)(F)F

Origin of Product

United States

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